

Comparative Docking Analysis of Piperidine-Containing Ligands and Related Structures

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Compound of Interest

Compound Name: 1-(4-Chlorophenylazo)piperidine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies on various ligands structurally related to **1-(4-Chlorophenylazo)piperidine**. Due to a lack of specific published docking data for **1-(4-Chlorophenylazo)piperidine**, this document focuses on analogous compounds containing key structural motifs such as a piperidine or piperazine ring, a 4-chlorophenyl group, or an azo linkage. The aim is to offer insights into the potential binding interactions and biological targets of this class of compounds by examining the documented performance of its relatives.

Data Presentation: Comparative Docking Performance

The following table summarizes the quantitative data from various docking studies on ligands related to **1-(4-Chlorophenylazo)piperidine**. This allows for a comparative view of their binding affinities and potencies against different biological targets.

Ligand/Compound Class	Target Protein	Docking Score/Binding Affinity/IC50	Reference
2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole	EGFR Tyrosine Kinase	-5.251 (Docking Score)	[1]
2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole	EGFR Tyrosine Kinase	-5.433 (Docking Score)	[1]
[5-(4-Bromo-phenyl)-3-(4-chlorophenyl)-4,5-dihydro-pyrazol-1-yl]-(4-chlorophenyl)-methanone (4f)	Human Mitochondrial Branched-Chain Aminotransferase (BCATm) (PDB ID: 2A1H)	-6.898 (Docking Score)	[2] [3]
Gabapentin (Standard)	Human Mitochondrial Branched-Chain Aminotransferase (BCATm) (PDB ID: 2A1H)	-6.013 (Docking Score)	[2] [3]
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone	Sigma 1 Receptor (S1R)	Ki = 3.2 nM	[4]
Haloperidol (Reference)	Sigma 1 Receptor (S1R)	Ki = 2.5 nM	[4]
Azo compound derivative (Compound 4)	Cytochrome c peroxidase (PDB ID: 2X08)	IC50 = 22.90 µg/mL (Antioxidant)	[5]
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-	Anticancer Target	Good docking scores reported	[6]

chlorophenyl)-4-
oxoquinazolin-3(4H)-
yl)acetamide (Comp.
5 & 7)

Experimental Protocols: Molecular Docking Methodology

The following provides a generalized experimental protocol for molecular docking based on the methodologies reported in the cited studies.

1. Preparation of the Receptor (Protein):

- The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
- Water molecules and any co-crystallized ligands are typically removed from the PDB file.
- Hydrogen atoms are added to the protein structure, and charges are assigned.
- The protein structure is energy minimized to relieve any steric clashes.

2. Preparation of the Ligand:

- The 2D structure of the ligand is drawn using chemical drawing software and converted to a 3D structure.
- The ligand's geometry is optimized, and charges are assigned.
- The rotatable bonds of the ligand are defined to allow for conformational flexibility during docking.

3. Docking Simulation:

- A docking software (e.g., AutoDock, MOE, Surflex-Dock) is used to perform the simulation.[\[7\]](#)
[\[8\]](#)

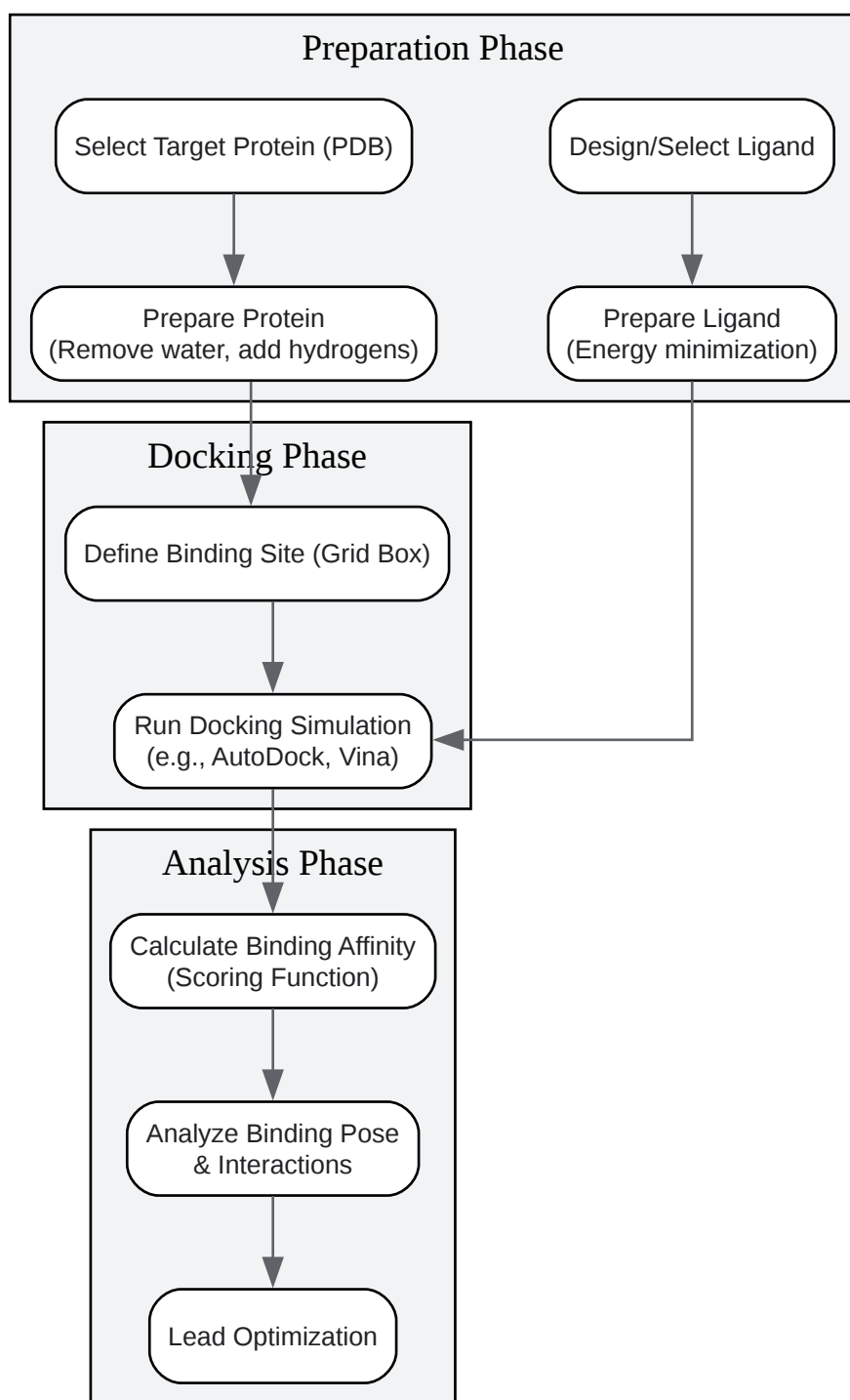
- A grid box is defined around the active site of the protein to specify the search space for the ligand binding.
- The docking algorithm explores different conformations and orientations of the ligand within the active site.
- A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.

4. Analysis of Results:

- The docking results are analyzed to identify the best-ranked pose based on the docking score.
- The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site are visualized and analyzed.

Visualizations

The following diagrams illustrate a generalized workflow for a molecular docking study and a conceptual signaling pathway that could be modulated by the studied ligands.



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Caption: A generalized workflow for a computational molecular docking study.



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Caption: A conceptual signaling pathway modulated by a ligand binding to a target receptor.

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